molecular formula C15H16Cl2N2O3 B2741211 N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide CAS No. 2411238-75-8

N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide

Cat. No. B2741211
CAS RN: 2411238-75-8
M. Wt: 343.2
InChI Key: BAJYUZSARFQUGK-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays an important role in regulating neuronal activity. DPCPX has been extensively studied for its ability to modulate the adenosine A1 receptor and its potential applications in scientific research.

Mechanism of Action

N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling. The adenosine A1 receptor is involved in the regulation of neuronal activity, and its activation by adenosine leads to a decrease in neuronal activity. By blocking the adenosine A1 receptor, N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide can increase neuronal activity and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the brain, which may contribute to its potential applications in the treatment of neurological disorders. N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor modulation without interference from other receptors. However, N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments over long periods of time.

Future Directions

There are a number of potential future directions for research on N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration methods for these applications. Additionally, the anti-inflammatory effects of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to determine the mechanisms underlying these effects and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide involves several steps, including the reaction of 1,3-dichlorobenzene with piperidine, followed by the addition of epichlorohydrin to form the oxirane ring. The resulting product is then reacted with 4-carboxamidopiperidine to form N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide. The synthesis of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of the adenosine A1 receptor in various physiological and pathological processes. It has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has also been used to study the effects of adenosine on the cardiovascular system, including its role in regulating blood pressure and heart rate.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c16-11-2-1-10(7-12(11)17)18-14(20)9-3-5-19(6-4-9)15(21)13-8-22-13/h1-2,7,9,13H,3-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJYUZSARFQUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide

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